![molecular formula C20H19FN2O4 B4012915 ethyl 4-({[1-(2-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4012915.png)
ethyl 4-({[1-(2-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions that can include cycloaddition, substitution, and crystallization processes. For instance, compounds with similar complex structures have been synthesized through reactions involving specific reactants and catalysts under controlled conditions, aiming for high yields and purity (İ. Koca et al., 2014). The choice of reactants, solvents, and catalysts is crucial for the successful synthesis of such compounds, highlighting the importance of detailed procedural planning and execution.
Molecular Structure Analysis
The molecular structure of chemical compounds is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). These methods provide insights into the geometric parameters, bond lengths, bond angles, and overall molecular conformation. For compounds similar to ethyl 4-({[1-(2-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate, studies have shown that theoretical and experimental data can closely align, offering a comprehensive understanding of their molecular architecture (P. Huang et al., 2021).
Chemical Reactions and Properties
Chemical properties of compounds like ethyl 4-({[1-(2-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate are influenced by their functional groups and molecular structure. Reactivity studies, including cycloaddition reactions, substitution reactions, and the formation of hydrogen bonds, elucidate the chemical behavior and potential applications of these compounds. For example, the presence of ester, amide, and fluoro groups can significantly impact their reactivity and interactions with other molecules (M. Sapnakumari et al., 2014).
properties
IUPAC Name |
ethyl 4-[[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-2-27-20(26)13-7-9-15(10-8-13)22-19(25)14-11-18(24)23(12-14)17-6-4-3-5-16(17)21/h3-10,14H,2,11-12H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESPEPPHPIOMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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